3-Methyldiphenylamine
Overview
Description
3-Methyldiphenylamine, also known as 3-methyl-N-phenylaniline, is an organic compound with the chemical formula C₁₃H₁₃N. It is characterized by the presence of a methyl group attached to the diphenylamine structure. This compound is a colorless to pale yellow solid and is known for its applications in various industries, including its use as an antioxidant in rubber and plastic products .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyldiphenylamine can be synthesized through several methods. One common synthetic route involves the reaction of 3-methylaniline with aniline in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined and subjected to specific reaction conditions. The process may include steps such as purification and crystallization to isolate the final product. The use of advanced technologies and equipment ensures efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
3-Methyldiphenylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted diphenylamine derivatives, which can have different functional groups attached to the aromatic rings .
Scientific Research Applications
3-Methyldiphenylamine has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of organic compounds and as a reagent in various chemical reactions.
Biology: Research studies have explored its potential as a biological probe and its interactions with biomolecules.
Medicine: It has been investigated for its potential therapeutic properties and as a component in drug development.
Industry: This compound is utilized as an antioxidant in rubber and plastic products, providing protection against degradation caused by heat and oxygen.
Mechanism of Action
The mechanism of action of 3-Methyldiphenylamine involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-m-toluidine
- 3-Methyl-N-phenylbenzenamine
- N-Phenyl-3-methylaniline
Uniqueness
3-Methyldiphenylamine is unique due to its specific structural features, such as the presence of a methyl group on the diphenylamine backbone. This structural modification imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3-methyl-N-phenylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-11-6-5-9-13(10-11)14-12-7-3-2-4-8-12/h2-10,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPMMLHBHPYSMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044790 | |
Record name | 3-Methyl-N-phenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1205-64-7 | |
Record name | 3-Methyldiphenylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1205-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Methylphenyl)aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001205647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 3-methyl-N-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Methyl-N-phenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-phenyl-m-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.532 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(3-METHYLPHENYL)ANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7597YZ9367 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you provide the structural characterization of 3-Methyldiphenylamine?
A2:
Q2: What is the role of this compound in organic photoconductive devices?
A3: 3-MDPA can act as a hole transport material in organic photoconductive devices []. Researchers synthesized a derivative of 3-MDPA, N,N'-diphenyl-N,N'-di(3-methylphenyl)-1,1'-biphenyl-4,4'-diamine (m-TPD), and incorporated it into a device with Y-TiOPc as the charge generation material. The device exhibited good hole transport properties, demonstrating the potential of 3-MDPA derivatives in optoelectronic applications [].
Q3: How is this compound used in studying the biodegradation of industrial effluents and dyes?
A4: 3-MDPA serves as a potential degradation product during the biodegradation of textile industrial effluents and azo dyes by certain fungi [, ]. Studies have identified 3-MDPA as a less toxic byproduct formed during the breakdown of complex dyes by Coniophora puteana IEBL-1 and Daedalea dickinsii IEBL-2 [, ]. This highlights the potential of specific fungal species to transform harmful pollutants into less toxic compounds like 3-MDPA.
Q4: Are there any known structure-activity relationships (SAR) for this compound or its analogs in the context of cTnC modulation?
A5: While the provided abstracts don't delve into specific SAR studies for 3-MDPA and cTnC modulation, they highlight the importance of hydrophobic interactions. The research suggests that molecules capable of binding to the hydrophobic pocket in cNTnC can influence its opening dynamics [, ]. Modifications to the 3-MDPA structure that alter its hydrophobicity or steric properties would likely impact its binding affinity and functional effects on cTnC.
Q5: Are there any known alternatives or substitutes for this compound in its various applications?
A7: The research primarily focuses on 3-MDPA's role in cTnC modulation and as a degradation product. While the abstracts don't explicitly discuss alternatives for this specific molecule, they do highlight other compounds with similar cTnC binding properties, such as bepridil, dfbp-o, and W7 [, ]. These could potentially serve as alternative starting points for developing novel therapeutic agents targeting cTnC. Similarly, in the context of hole transport materials, exploring other triarylamine derivatives with varied substituents could lead to the identification of viable alternatives with improved performance characteristics [].
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